molecular formula C21H24ClN3O4S B269554 1-[(4-chlorophenyl)sulfonyl]-N'-(4-isopropoxybenzylidene)-2-pyrrolidinecarbohydrazide

1-[(4-chlorophenyl)sulfonyl]-N'-(4-isopropoxybenzylidene)-2-pyrrolidinecarbohydrazide

Cat. No. B269554
M. Wt: 450 g/mol
InChI Key: UREDKEJBYRIWLL-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-N'-(4-isopropoxybenzylidene)-2-pyrrolidinecarbohydrazide, also known as CPIC, is a chemical compound that has shown promising results in scientific research. CPIC is a derivative of hydrazide and pyrrolidine, and its chemical formula is C22H27ClN4O4S.

Mechanism of Action

The exact mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N'-(4-isopropoxybenzylidene)-2-pyrrolidinecarbohydrazide is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which may contribute to its antimicrobial activity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-chlorophenyl)sulfonyl]-N'-(4-isopropoxybenzylidene)-2-pyrrolidinecarbohydrazide in lab experiments is its high purity and yield. This compound can be synthesized with a high degree of purity, which makes it suitable for use in various scientific studies. Additionally, this compound has been shown to be effective against a wide range of cancer cell lines and microorganisms, which makes it a versatile compound for use in lab experiments.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied for its pharmacokinetics and pharmacodynamics, which may limit its use in drug development.

Future Directions

There are several future directions for research on 1-[(4-chlorophenyl)sulfonyl]-N'-(4-isopropoxybenzylidene)-2-pyrrolidinecarbohydrazide. One area of research is the development of this compound derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of this compound. Another area of research is the investigation of this compound's potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to understand the mechanism of action of this compound and its potential use in the treatment of various diseases.

Synthesis Methods

1-[(4-chlorophenyl)sulfonyl]-N'-(4-isopropoxybenzylidene)-2-pyrrolidinecarbohydrazide can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with 4-isopropoxybenzaldehyde in the presence of sodium hydride. The resulting product is then reacted with pyrrolidine-2-carbohydrazide in the presence of acetic acid to obtain this compound. The synthesis method of this compound has been optimized to obtain a high yield and purity of the compound.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-N'-(4-isopropoxybenzylidene)-2-pyrrolidinecarbohydrazide has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its antimicrobial activity against various bacteria and fungi. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Molecular Formula

C21H24ClN3O4S

Molecular Weight

450 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H24ClN3O4S/c1-15(2)29-18-9-5-16(6-10-18)14-23-24-21(26)20-4-3-13-25(20)30(27,28)19-11-7-17(22)8-12-19/h5-12,14-15,20H,3-4,13H2,1-2H3,(H,24,26)/b23-14+

InChI Key

UREDKEJBYRIWLL-OEAKJJBVSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl

SMILES

CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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